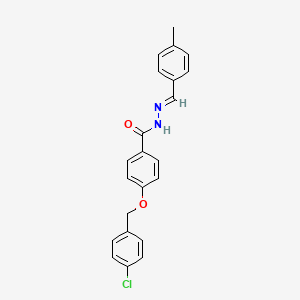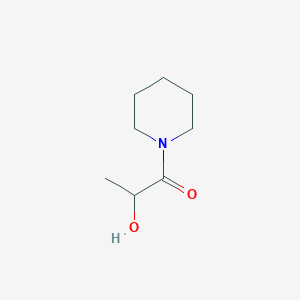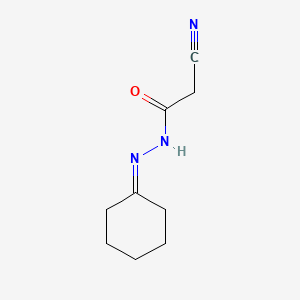
4-((4-Chlorobenzyl)oxy)-N'-(4-methylbenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a methylbenzylidene group, and a benzohydrazide moiety
Métodos De Preparación
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This intermediate is synthesized by chlorinating benzyl chloride.
Formation of 4-((4-chlorobenzyl)oxy)benzohydrazide: This step involves the reaction of 4-chlorobenzyl chloride with benzohydrazide under specific conditions.
Condensation with 4-methylbenzaldehyde: The final step involves the condensation of 4-((4-chlorobenzyl)oxy)benzohydrazide with 4-methylbenzaldehyde to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chlorobenzyl chloride: An intermediate used in its synthesis.
4-methylbenzaldehyde: Another intermediate used in its synthesis.
Benzohydrazide derivatives:
The uniqueness of 4-((4-Chlorobenzyl)oxy)-N’-(4-methylbenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
396108-27-3 |
|---|---|
Fórmula molecular |
C22H19ClN2O2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-2-4-17(5-3-16)14-24-25-22(26)19-8-12-21(13-9-19)27-15-18-6-10-20(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
HMWGWLCZNPDZCL-ZVHZXABRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)

![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)

